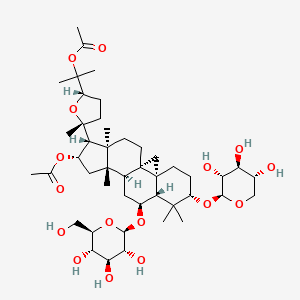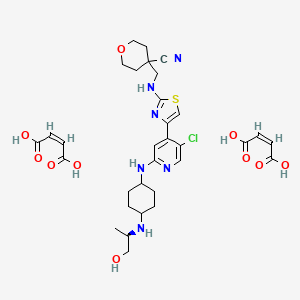
Urease-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urease-IN-11 is a chemical compound known for its inhibitory effects on the enzyme urease Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide This enzyme is found in various organisms, including bacteria, fungi, algae, and plants, and plays a crucial role in the nitrogen cycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urease-IN-11 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Additionally, purification techniques, such as crystallization and chromatography, are employed to isolate the final product from impurities.
化学反応の分析
Types of Reactions
Urease-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
Urease-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving urease inhibition.
Biology: Employed in studies investigating the role of urease in biological systems and its inhibition.
Medicine: Potential therapeutic applications in treating infections caused by urease-producing pathogens, such as Helicobacter pylori, which is associated with gastric ulcers and other gastrointestinal diseases.
Industry: Utilized in industrial processes that require the inhibition of urease activity, such as the treatment of agricultural soils to prevent ammonia volatilization.
作用機序
Urease-IN-11 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions present in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and affects the survival and virulence of urease-producing pathogens.
類似化合物との比較
Similar Compounds
Acetohydroxamic Acid (AHA): A clinically used urease inhibitor with known side effects.
Pyridine Carboxamide Derivatives: A series of compounds with significant urease inhibitory activity.
Organosulfur Compounds: Compounds such as allicin, diallyl sulfide, and diallyl disulfide, which inhibit urease activity.
Uniqueness of Urease-IN-11
This compound is unique due to its specific binding affinity to the urease enzyme’s active site and its potential for use in various scientific and medical applications. Unlike some other urease inhibitors, this compound may offer a more targeted approach with fewer side effects, making it a promising candidate for further research and development.
特性
分子式 |
C21H15N5S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
6-(4-phenylphenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H15N5S/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)19-14-27-21-24-23-20(26(21)25-19)18-7-4-12-22-13-18/h1-13H,14H2 |
InChIキー |
RKABLEANQKUEMP-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)



![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)




![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)



